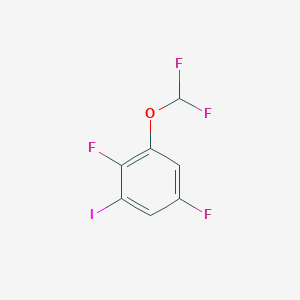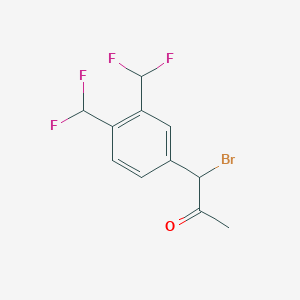
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety
準備方法
The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoromethylbenzene and bromopropanone.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the starting materials, followed by the addition of bromopropanone to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.
化学反応の分析
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include substituted derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of difluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. The presence of difluoromethyl groups enhances the compound’s ability to interact with these pathways, leading to its unique biological activity.
類似化合物との比較
1-(3,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one and 1-(3,4-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one.
Uniqueness: The presence of difluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it distinct from other similar compounds.
特性
分子式 |
C11H9BrF4O |
|---|---|
分子量 |
313.09 g/mol |
IUPAC名 |
1-[3,4-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4,9-11H,1H3 |
InChIキー |
GYHFYAFYOCQOGL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=C(C=C1)C(F)F)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



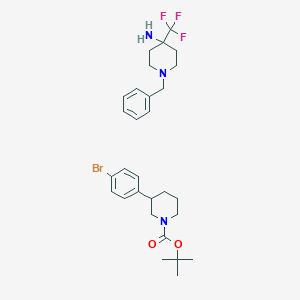

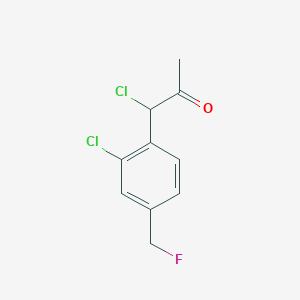
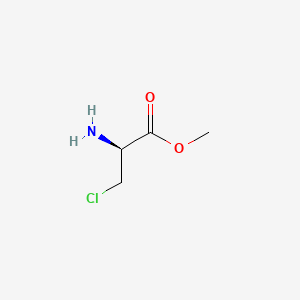


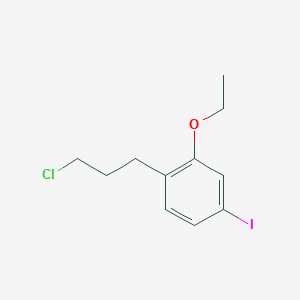

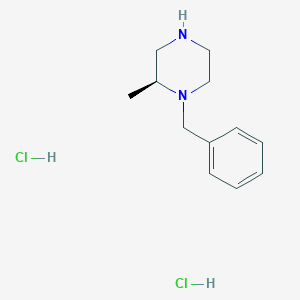
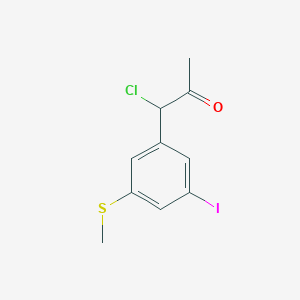
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
